molecular formula C10H8N2O3 B1441449 Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate CAS No. 1354951-60-2

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate

Cat. No. B1441449
M. Wt: 204.18 g/mol
InChI Key: FRKKBTPPVMUYSC-UHFFFAOYSA-N
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Description

“Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . It has an empirical formula of C10H8N2O3 .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate”, often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate” consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The SMILES string representation of the molecule is Cc1nc(no1)-c2cccc(c2)C(O)=O .


Physical And Chemical Properties Analysis

“Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate” is a solid compound . The molecular weight of the compound is 204.18 .

Scientific Research Applications

Structural Characterization

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate has been studied for its structural properties, particularly in the context of synthesizing angiotensin II receptor antagonists. The compound has been characterized using X-ray crystallography, revealing interactions between oxadiazole rings and phenyl rings in neighboring molecules (Meyer et al., 2003).

Chemosensors

The compound has been explored as part of novel anion sensors. These sensors, including methyl 3-(1,2,4-oxadiazol-5-yl)benzoate, display unique spectroscopic and colorimetric properties, especially for fluoride sensing. Their structure allows for strong intramolecular hydrogen bonds, which are crucial for the sensing mechanism (Ma et al., 2013).

Mesomorphic Behaviour and Photo-luminescence

Research has also delved into the mesomorphic behavior and photoluminescence properties of 1,3,4-oxadiazole derivatives. These compounds, including methyl 3-(1,2,4-oxadiazol-5-yl)benzoate, exhibit interesting phase behaviors and strong blue fluorescence emissions, making them potential candidates for applications in optoelectronic devices (Han et al., 2010).

Corrosion Inhibition

In the field of material science, methyl 3-(1,2,4-oxadiazol-5-yl)benzoate derivatives have been studied for their corrosion inhibition properties. These compounds show effectiveness in protecting mild steel in acidic environments, which could be valuable in industrial applications (Ammal et al., 2018).

Synthesis and Biological Activity

There is also significant interest in the synthesis of polymers and biological activity of compounds grafted with 1,3,4-oxadiazole moieties. These materials have shown promising results in biological activity studies, indicating potential applications in biomedicine and pharmacology (Kareem et al., 2021).

Antitumor Activity

The antitumor activity of 1,3,4-oxadiazole derivatives has been a subject of research as well. Compounds with the 1,3,4-oxadiazole ring, such as methyl 3-(1,2,4-oxadiazol-5-yl)benzoate, have shown potential in inhibiting the growth of cancer cell lines, suggesting a pathway for the development of new anticancer drugs (Galal et al., 2010).

Future Directions

The future directions for “Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate” and similar compounds could involve further exploration of their potential as anti-infective agents . The development of new chemical entities to act against resistant microorganisms is a current area of interest .

properties

IUPAC Name

methyl 3-(1,2,4-oxadiazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-14-10(13)8-4-2-3-7(5-8)9-11-6-12-15-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKKBTPPVMUYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate

CAS RN

1354951-60-2
Record name methyl 3-(1,2,4-oxadiazol-5-yl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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